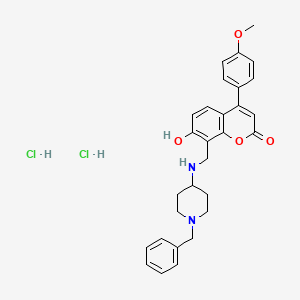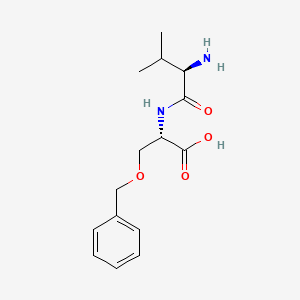
D-Valyl-O-benzyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Valyl-O-benzyl-L-serine: is a compound with the molecular formula C15H22N2O4 It is a derivative of valine and serine, where the valine is in the D-configuration and the serine is in the L-configuration with an O-benzyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Valyl-O-benzyl-L-serine typically involves the coupling of D-valine with O-benzyl-L-serine. One common method is the use of peptide synthesis techniques, where the amino acids are protected with suitable protecting groups to prevent unwanted reactions. The coupling reaction can be facilitated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the peptide bond .
Industrial Production Methods: Industrial production of this compound may involve microbial synthesis methods. For instance, D-valine can be produced through microbial asymmetric degradation of DL-valine or microbial stereoselective hydrolysis of N-acyl-DL-valine . O-benzyl-L-serine can be synthesized through the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine .
Chemical Reactions Analysis
Types of Reactions: D-Valyl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: D-Valyl-O-benzyl-L-serine is used in peptide synthesis as a building block for creating more complex peptides and proteins .
Biology: In biological research, it can be used to study enzyme-substrate interactions and protein folding mechanisms.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of D-Valyl-O-benzyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may interact with the N-methyl-D-aspartate receptor (NMDAR) in the brain, influencing synaptic function and plasticity .
Comparison with Similar Compounds
- N-(tert-Butoxycarbonyl)-O-benzyl-L-serine
- O-Benzyl-D-serine
- O-Benzyl-L-serine
Comparison: D-Valyl-O-benzyl-L-serine is unique due to the presence of both D-valine and O-benzyl-L-serine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in peptide synthesis and drug development .
Properties
CAS No. |
921933-66-6 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-10(2)13(16)14(18)17-12(15(19)20)9-21-8-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13+/m0/s1 |
InChI Key |
OZJHZQDVWTZHJS-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B12630825.png)
![propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12630844.png)

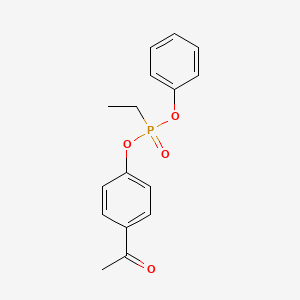
![2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12630876.png)
![3-Phenyl-6-{4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine](/img/structure/B12630878.png)
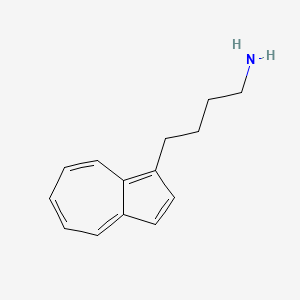
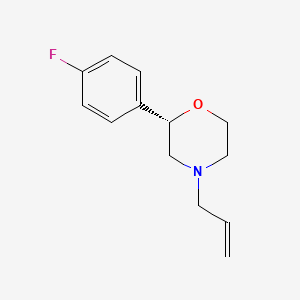
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)

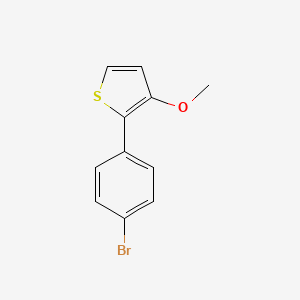
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanoate](/img/structure/B12630920.png)
